![molecular formula C7HBr5O2 B8049167 2,3,4,5,6-Pentabromobenzoic acid CAS No. 22230-43-9](/img/structure/B8049167.png)
2,3,4,5,6-Pentabromobenzoic acid
Overview
Description
2,3,4,5,6-Pentabromobenzoic acid is a useful research compound. Its molecular formula is C7HBr5O2 and its molecular weight is 516.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5,6-Pentabromobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentabromobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Coordination Chemistry : Pentabromobenzoic acid is a valuable fragment in organic synthesis and coordination chemistry. A study by Taydakov et al. (2022) found that exhaustive bromination of benzoic acid using 1.3-dibromoisocyanuric acid in concentrated H2SO4 solution is an efficient method for preparing Pentabromobenzoic acid on a multigram scale. The molecular structure and crystal packing of Pentabromobenzoic acid, as established by single-crystal X-ray diffractometry, suggest a pattern of H-bonding and halogen bonding in the solid state (Taydakov et al., 2022).
Synthesis from Permercurated Arenes : The synthesis of Pentabromobenzoic acid, along with other related compounds, has been achieved through the bromodemercuration of corresponding fully mercurated arenes. This process, detailed by Deacon and Farquharson (1976), involves the reaction of an excess of molten mercuric trifluoroacetate with suitable arenes at approximately 180-245°C. The results from this study highlight permercuration/bromodemercuration as a versatile route to polybromobenzene (Deacon & Farquharson, 1976).
Versatility in Derivative Synthesis : The potential of Pentabromobenzoic acid in derivative synthesis is evident. For instance, the preparation of Pentabromobenzamide and other derivatives from permercurated arenes, as described by Deacon and Farquharson (1976), demonstrates the adaptability of Pentabromobenzoic acid in synthesizing a range of chemical derivatives (Deacon & Farquharson, 1976).
properties
IUPAC Name |
2,3,4,5,6-pentabromobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGWKLIVYONLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302095 | |
Record name | 2,3,4,5,6-Pentabromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentabromobenzoic acid | |
CAS RN |
22230-43-9 | |
Record name | 2,3,4,5,6-Pentabromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22230-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentabromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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